N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
Description
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of thiazolecarboxamides. This compound is characterized by the presence of a thiazole ring, a chromene moiety, and a carboxamide group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-12-7-8-14(9-13(12)2)16-11-27-21(22-16)23-20(25)19-10-17(24)15-5-3-4-6-18(15)26-19/h3-11H,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRKKBOETKTGDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethylphenylamine with α-bromoacetophenone in the presence of a base such as potassium carbonate.
Coupling with Chromene: The thiazole intermediate is then coupled with 4-oxo-4H-chromene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Final Product Formation: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring or the chromene moiety can be substituted with various nucleophiles under appropriate conditions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide exhibit significant antimicrobial properties. A study evaluated the in vitro antimicrobial activity of thiazole derivatives against various bacterial strains and fungi. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against breast cancer cell lines. In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on human breast adenocarcinoma (MCF7) cells. The mechanism of action appears to involve the induction of apoptosis in cancer cells . Molecular docking studies have also provided insights into the binding interactions of these compounds with cancer-related targets, indicating their potential as lead compounds for further development .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds such as:
N-(3,4-dimethylphenyl)cyclohexanecarboxamide: This compound shares the dimethylphenyl group but differs in the core structure, leading to different biological activities.
N-(2,4-dimethylphenyl)formamide: Another related compound with a dimethylphenyl group but a simpler formamide structure, resulting in distinct chemical reactivity and applications.
The uniqueness of this compound lies in its combined thiazole and chromene moieties, which confer specific biological and chemical properties not found in simpler analogs.
Biological Activity
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis of the Compound
The synthesis of this compound involves several steps:
- Preparation of Thiazole Derivative : The thiazole moiety is synthesized from 2-amino thiazole derivatives through condensation reactions.
- Formation of Chromene Structure : The chromene framework is constructed via cyclization reactions involving appropriate phenolic precursors and carbonyl compounds.
- Amidation : The final compound is obtained by coupling the thiazole derivative with the chromene structure using coupling agents or direct amidation techniques.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds bearing the chromene scaffold. For instance, analogs of 4H-chromenes have shown potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cells. The mechanism often involves apoptosis induction through caspase activation and inhibition of cell migration and invasion .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 14 | ALL (EU-3) | 0.3 | Induces apoptosis via caspase activation |
| Compound 22 | HT29 | 0.5 | Inhibits cell proliferation |
| This compound | MCF-7 | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives with thiazole and chromene scaffolds exhibit significant antibacterial and antifungal activities. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| Compound A | E. coli | 10 µg/mL | Membrane disruption |
| Compound B | S. aureus | 5 µg/mL | Metabolic inhibition |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Moiety : Essential for enhancing anticancer activity; modifications can lead to increased potency.
- Chromene Core : The presence of the chromene structure contributes to a broad range of biological activities.
- Substituents on Aromatic Rings : Variations in substituents on the phenyl rings can significantly affect the compound's interaction with biological targets, influencing both efficacy and selectivity.
Case Studies
Several case studies have demonstrated the efficacy of similar compounds derived from the chromene and thiazole frameworks:
- Case Study 1 : A study on a thiazole-chromene hybrid showed an IC50 value of 0.5 µM against MCF-7 cells, indicating strong anticancer potential.
- Case Study 2 : Another derivative exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus with an MIC of 5 µg/mL.
Q & A
Basic: What are the standard synthetic routes for N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide?
The synthesis typically involves multi-step reactions starting with the condensation of 4-oxo-4H-chromene-2-carboxylic acid derivatives with 4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine. Key steps include:
- Amide bond formation : Activated esters (e.g., using carbodiimides like EDC or DCC) facilitate coupling between the chromene-carboxylic acid and thiazole-amine under anhydrous conditions (e.g., DMF or THF) .
- Thiazole ring formation : Cyclization of thiourea intermediates with α-haloketones, optimized at 60–80°C in ethanol or acetonitrile .
- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Advanced: How can reaction conditions be optimized to improve the yield of the target compound?
Yield discrepancies (e.g., 37% vs. 70% in similar syntheses ) often stem from:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis.
- Temperature control : Lower temperatures (0–5°C) during amide coupling reduce side reactions, while higher temperatures (80–100°C) accelerate cyclization .
- Catalyst selection : Lewis acids like ZnCl₂ or BF₃·Et₂O improve cyclization efficiency in thiazole formation .
- Real-time monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
- ¹H/¹³C NMR : Key signals include the chromene carbonyl (δ ~175 ppm), thiazole C-2 (δ ~160 ppm), and aromatic protons (δ 6.8–8.2 ppm) .
- IR spectroscopy : Stretching vibrations for amide (1650–1680 cm⁻¹) and chromene carbonyl (1720–1740 cm⁻¹) .
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate the expected molecular formula .
Advanced: What strategies address low aqueous solubility in biological assays?
- Structural modifications : Introducing hydrophilic groups (e.g., -OH, -SO₃H) on the chromene or thiazole rings enhances solubility .
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) or cyclodextrin-based formulations to maintain compound stability .
- Prodrug approaches : Esterification of the carboxamide group improves bioavailability, with enzymatic hydrolysis in vivo .
Advanced: How do structural modifications influence biological activity?
Comparative studies of analogs reveal:
- Thiazole substituents : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antimicrobial activity but reduce solubility .
- Chromene modifications : 6-Methyl substitution (as in ) increases antifungal potency by 3-fold compared to unsubstituted analogs .
- Amide vs. ester linkages : Amides show superior stability in serum assays, while esters exhibit rapid hydrolysis .
Advanced: How to resolve contradictions in reported biological activities across studies?
Discrepancies (e.g., varying IC₅₀ values) arise from:
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) impact results .
- Compound purity : HPLC purity ≥95% is critical; impurities ≥5% can skew dose-response curves .
- Pharmacophore modeling : MD simulations identify conformational flexibility in the thiazole-chromene hinge, affecting target binding .
Basic: What in vitro assays are used for initial biological screening?
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and fungal (C. albicans) strains .
- Anticancer : MTT assays on cancer cell lines (e.g., A549, HepG2) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .
Advanced: What computational methods support SAR studies for this compound?
- Docking simulations : AutoDock Vina predicts binding modes to EGFR (PDB ID: 1M17) with ΔG values correlating to experimental IC₅₀ .
- QSAR models : Hammett constants (σ) of substituents correlate with logP and bioactivity .
- ADMET prediction : SwissADME estimates blood-brain barrier permeability (low) and CYP450 inhibition risks .
Basic: How is the compound’s stability assessed under storage conditions?
- Thermogravimetric analysis (TGA) : Degradation onset temperatures (e.g., >200°C) indicate thermal stability .
- Forced degradation : Exposure to UV light (ICH Q1B) and acidic/basic conditions (0.1M HCl/NaOH) identifies degradation products via LC-MS .
Advanced: What crystallographic data inform its solid-state properties?
Single-crystal X-ray diffraction () reveals:
- Packing motifs : π-π stacking between chromene and thiazole rings stabilizes the lattice .
- Hydrogen bonds : N-H···O interactions (2.8–3.0 Å) between amide groups enhance crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
